molecular formula C11H15N3O B8582510 2-(6-Methoxy-indazol-1-yl)-1-methyl-ethylamine

2-(6-Methoxy-indazol-1-yl)-1-methyl-ethylamine

Cat. No. B8582510
M. Wt: 205.26 g/mol
InChI Key: WSEWULCWBQDNEH-UHFFFAOYSA-N
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Patent
US06956036B1

Procedure details

To a solution of the product from Step B (0.68 g, 2.0 mmol) in methanol was added Pd/C (10%, 0.10 g) under a nitrogen atmosphere at room temperature. The mixture was stirred for 20 h under a hydrogen atmosphere and filtered through a filter aid. The filtrate was evaporated to a residue which was purified by chromatography (silica, 5% methanol in dichloromethane to 10% methanol in dichloromethane) to give a syrup (0.40 g, 97%). Treatment of the syrup with fumaric acid gave a residue that was recrystallized from methanol/ether to provide a colorless solid: mp 151–152° C.; MS (ES) m/z 206 (M+). Analysis. Calculated for C11H15N3O.1.0 C4H4O4. 1.0H2O: C, 53.09; H, 6.24; N, 12.38. Found: C, 52.88; H, 6.31; N, 12.14.
Name
product
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One
Name
Yield
97%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][CH:11]([CH3:24])[CH2:12][N:13]1[C:21]2[C:16](=[CH:17][CH:18]=[C:19]([O:22][CH3:23])[CH:20]=2)[CH:15]=[N:14]1)C1C=CC=CC=1>CO.[Pd]>[CH3:23][O:22][C:19]1[CH:20]=[C:21]2[C:16]([CH:15]=[N:14][N:13]2[CH2:12][CH:11]([NH2:10])[CH3:24])=[CH:17][CH:18]=1

Inputs

Step One
Name
product
Quantity
0.68 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC(CN1N=CC2=CC=C(C=C12)OC)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 h under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a filter aid
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to a residue which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography (silica, 5% methanol in dichloromethane to 10% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC1=CC=C2C=NN(C2=C1)CC(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.